Tert-butyl 4-(3-cyano-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate
Description
Tert-butyl 4-(3-cyano-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butoxycarbonyl (Boc) protective group, a phenyl ring substituted with a cyano (-CN) group at the 3-position, and a methoxycarbonyl (-COOMe) group at the 4-position. This structure is characteristic of intermediates used in medicinal chemistry for drug discovery, particularly in the synthesis of kinase inhibitors, PROTACs (proteolysis-targeting chimeras), and other bioactive molecules . The Boc group enhances solubility and stability during synthetic processes, while the electron-withdrawing cyano and methoxycarbonyl substituents influence reactivity and binding interactions in biological systems.
Properties
Molecular Formula |
C18H23N3O4 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
tert-butyl 4-(3-cyano-4-methoxycarbonylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H23N3O4/c1-18(2,3)25-17(23)21-9-7-20(8-10-21)14-5-6-15(16(22)24-4)13(11-14)12-19/h5-6,11H,7-10H2,1-4H3 |
InChI Key |
IKOMYUYGFYHLCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C(=O)OC)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares a core structure with several tert-butyl piperazine-1-carboxylate derivatives. Key analogs and their distinguishing features include:
Substituent Impact :
Physicochemical and Stability Properties
- logP and Solubility : The target compound’s logP is expected to be lower than analogs with lipophilic groups (e.g., -Cl or -CF₃) due to the polar -CN and -COOMe substituents. This enhances aqueous solubility, critical for bioavailability .
- Stability : Unlike analogs such as 1a and 1b (), which degrade in acidic gastric fluid, the target’s Boc group and electron-withdrawing substituents may confer greater stability under physiological conditions .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yields and purity?
The synthesis involves multi-step reactions, including piperazine ring formation, nucleophilic substitutions (e.g., introducing cyano and methoxycarbonyl groups), and tert-butyl protection. Critical factors include:
- Reaction conditions : Temperature control (e.g., maintaining 0–5°C during tert-butyl chloroformate protection to avoid side reactions) .
- Reagent selection : Using triethylamine as a base for deprotonation during substitutions .
- Purification : Column chromatography (silica gel) or recrystallization to isolate intermediates and final product .
- Analytical validation : Confirming purity via HPLC (>97%) and structural integrity via (e.g., tert-butyl protons at δ 1.48 ppm) .
Q. What analytical methods are most reliable for characterizing this compound and its intermediates?
A combination of spectroscopic and chromatographic techniques is essential:
- NMR spectroscopy : and NMR to confirm functional groups (e.g., cyano group absence in NMR but detectable via IR) .
- Mass spectrometry (MS) : ESI-MS to verify molecular weight (e.g., observed [M+Na] at m/z 680.2 for intermediates) .
- HPLC : To assess purity (>97%) and monitor reaction progress .
- X-ray crystallography : SHELX software for resolving crystal structures, though limited to crystalline derivatives .
Q. How do structural features of this compound influence its physicochemical properties?
- Piperazine ring : Enhances solubility in polar solvents and enables hydrogen bonding with biological targets .
- Cyano group : Increases electrophilicity, enabling nucleophilic substitutions (e.g., reduction to amines) .
- Methoxycarbonyl group : Enhances lipophilicity, improving membrane permeability in biological assays .
- tert-Butyl protection : Stabilizes the carboxylate group during synthesis but requires acidic deprotection (e.g., TFA) for downstream applications .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Discrepancies in antimicrobial vs. neuropharmacological activities (e.g., vs. 7) may arise from:
- Structural analogs : Minor substitutions (e.g., fluoro vs. methoxy groups) alter receptor binding .
- Assay conditions : Variations in cell lines (e.g., bacterial vs. neuronal models) or concentrations.
- Methodological validation : Cross-validate results using orthogonal assays (e.g., receptor binding studies and functional cAMP assays) .
Q. What strategies are effective for studying the reactivity of the cyano and methoxycarbonyl groups in derivatization?
- Cyano group reduction : Catalytic hydrogenation (H/Pd-C) or LiAlH to produce primary amines .
- Methoxycarbonyl hydrolysis : Base-mediated saponification (e.g., NaOH/EtOH) to carboxylic acids .
- Cross-coupling reactions : Suzuki-Miyaura coupling on aryl halide derivatives (e.g., bromo-substituted analogs) .
- Protection-deprotection : Use tert-butyl groups to temporarily block reactive sites during multi-step syntheses .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacological profiles?
SAR analysis of piperazine derivatives highlights:
| Structural Modification | Biological Impact | Evidence |
|---|---|---|
| Fluorination at phenyl ring | Enhanced antimicrobial activity | |
| Replacement of cyano with aminoethyl | Increased neuroprotective effects | |
| Methoxycarbonyl to nitro substitution | Improved receptor binding affinity (e.g., 5-HT) |
Q. What computational tools are suitable for predicting interactions between this compound and biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to serotonin/dopamine receptors .
- MD simulations : GROMACS to assess stability of ligand-receptor complexes over time .
- QSAR models : Utilize datasets from analogs to predict toxicity or bioactivity .
Q. How can researchers address challenges in crystallizing this compound for structural studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
